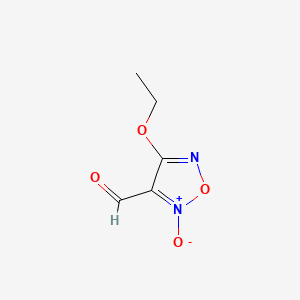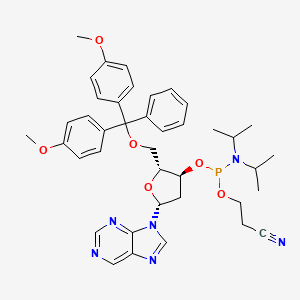
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.113 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde typically involves the reaction of ethoxyamine with furazan-3-carbaldehyde under controlled conditions. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the 2-oxide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other furazan derivatives and heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity can be harnessed for therapeutic purposes or to study biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyfurazan-3-carbaldehyde 2-oxide
- 4-Propoxyfurazan-3-carbaldehyde 2-oxide
- 4-Butoxyfurazan-3-carbaldehyde 2-oxide
Uniqueness
4-Ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde is unique due to its specific ethoxy group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
184581-07-5 |
|---|---|
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.113 |
Nom IUPAC |
4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-carbaldehyde |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-5-4(3-8)7(9)11-6-5/h3H,2H2,1H3 |
Clé InChI |
VLDFYKZEOHQDPP-UHFFFAOYSA-N |
SMILES |
CCOC1=NO[N+](=C1C=O)[O-] |
Synonymes |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-ethoxy-, 2-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)


![[(4S,5S)-5-[Bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B575773.png)


